molecular formula C10H12N2O B12816874 2-Ethoxy-5-methyl-2H-benzo[d]imidazole

2-Ethoxy-5-methyl-2H-benzo[d]imidazole

Cat. No.: B12816874
M. Wt: 176.21 g/mol
InChI Key: SVENEDFCSBDYPR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methyl-2H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an ethoxy group at the 2-position and a methyl group at the 5-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methyl-2H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent methylation. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methyl-2H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-methyl-2H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methyl-2H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-methyl-2H-benzo[d]imidazole is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-ethoxy-5-methyl-2H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-3-13-10-11-8-5-4-7(2)6-9(8)12-10/h4-6,10H,3H2,1-2H3

InChI Key

SVENEDFCSBDYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1N=C2C=CC(=CC2=N1)C

Origin of Product

United States

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